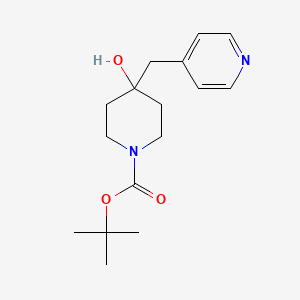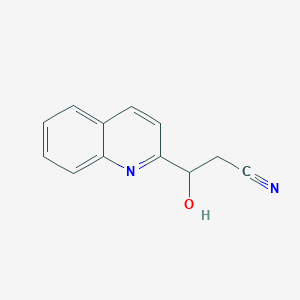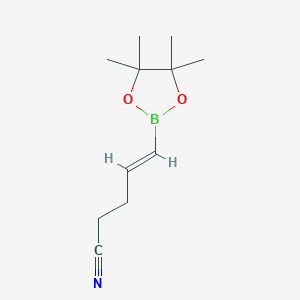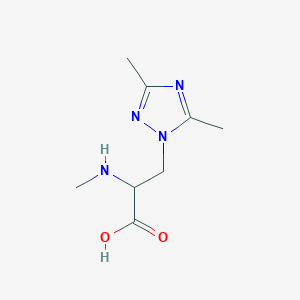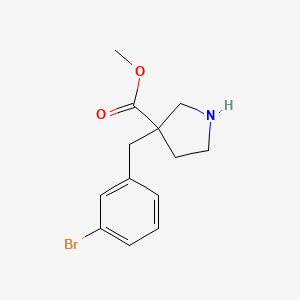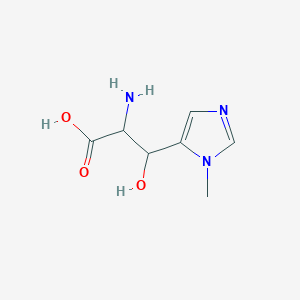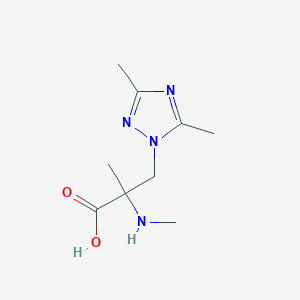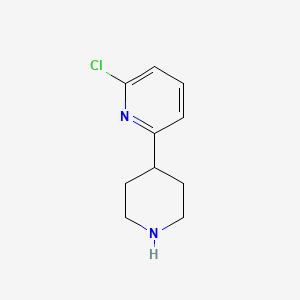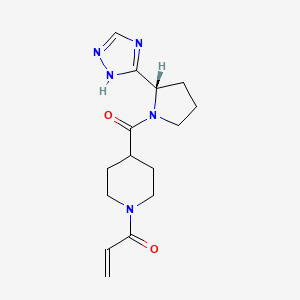
1,1-Difluorobut-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluorobut-3-en-2-ol is an organic compound with the molecular formula C4H6F2O It is characterized by the presence of two fluorine atoms attached to the first carbon of a butene chain, with a hydroxyl group on the second carbon
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Difluorobut-3-en-2-ol can be synthesized through several methods. One common approach involves the difluorovinylidenation of carbonyl compounds. This method typically uses reagents such as CF3CH2I and LiNi-Pr2 in a solvent like THF at low temperatures . Another method involves the cyclization of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-oles under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 1,1-Difluorobut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms.
Major Products:
Oxidation: Formation of difluorobutanal or difluorobutanoic acid.
Reduction: Formation of 1,1-difluorobutan-2-ol.
Substitution: Formation of various substituted butenes depending on the nucleophile used.
科学的研究の応用
1,1-Difluorobut-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
作用機序
The mechanism by which 1,1-Difluorobut-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
1,1-Difluorobutene: Similar structure but lacks the hydroxyl group.
2,2-Difluorobut-3-en-1-ol: Similar structure but with fluorine atoms on the second carbon and hydroxyl group on the first carbon.
3-(1,1-Difluoro-3-buten-1-yl)-2-quinoxalinol: A more complex compound with additional functional groups.
Uniqueness: 1,1-Difluorobut-3-en-2-ol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C4H6F2O |
|---|---|
分子量 |
108.09 g/mol |
IUPAC名 |
1,1-difluorobut-3-en-2-ol |
InChI |
InChI=1S/C4H6F2O/c1-2-3(7)4(5)6/h2-4,7H,1H2 |
InChIキー |
FSVDALTVDDWHNW-UHFFFAOYSA-N |
正規SMILES |
C=CC(C(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}aceticacid](/img/structure/B13551505.png)
![4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole](/img/structure/B13551510.png)
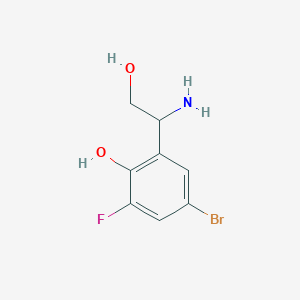
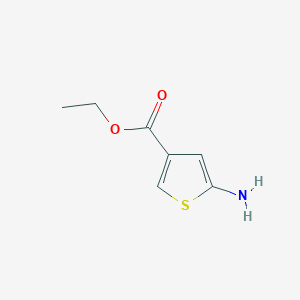
![1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13551521.png)
